Bienvenue dans la boutique en ligne BenchChem!

Hpa-IN-1

Human pancreatic α-amylase IC50 Inhibitor selectivity

HPA-IN-1 (Compound is a synthetic small-molecule inhibitor of human pancreatic α-amylase (HPA), a key enzyme in starch digestion and a validated target for postprandial hyperglycemia control. It belongs to a proprietary chemical series characterized by a C33H32N4O11 scaffold (MW 660.63) and demonstrates defined selectivity over the related glycosidase α-glucosidase.

Molecular Formula C33H32N4O11
Molecular Weight 660.6 g/mol
Cat. No. B14895682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpa-IN-1
Molecular FormulaC33H32N4O11
Molecular Weight660.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O
InChIInChI=1S/C33H32N4O11/c38-21-14-22-29(45)33(31(48-32(22)27(43)15-21)19-12-25(41)30(46)26(42)13-19)47-10-4-2-1-3-9-37-17-20(35-36-37)16-34-28(44)8-6-18-5-7-23(39)24(40)11-18/h5-8,11-15,17,38-43,46H,1-4,9-10,16H2,(H,34,44)/b8-6+
InChIKeyGHFDDGMHXVCMCJ-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPA-IN-1 Procurement Guide: A Selective Human Pancreatic α-Amylase Inhibitor for Metabolic Research


HPA-IN-1 (Compound 1) is a synthetic small-molecule inhibitor of human pancreatic α-amylase (HPA), a key enzyme in starch digestion and a validated target for postprandial hyperglycemia control . It belongs to a proprietary chemical series characterized by a C33H32N4O11 scaffold (MW 660.63) and demonstrates defined selectivity over the related glycosidase α-glucosidase . HPA-IN-1 is supplied as a high-purity (>98%) research reagent suitable for in vitro enzymatic assays and cellular studies, with established solubility in DMSO .

Why HPA-IN-1 Cannot Be Casually Substituted with Other α-Amylase Inhibitors


HPA-IN-1 is not interchangeable with pan-α-amylase inhibitors or natural product extracts due to its defined selectivity window between HPA and α-glucosidase, its single-molecule purity, and its distinct synthetic scaffold . Common alternatives such as acarbose or plant-derived polyphenols exhibit off-target glycosidase inhibition, variable potency across enzyme sources, and batch-dependent composition, which complicates data reproducibility [1]. The quantitative evidence below demonstrates why HPA-IN-1 must be specified by catalog number rather than replaced by a generic 'α-amylase inhibitor'.

HPA-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


HPA-IN-1 vs. HPA-IN-2: Potency Comparison on Human Pancreatic α-Amylase

HPA-IN-1 inhibits human pancreatic α-amylase (HPA) with an IC50 of 12.0 μM, whereas its closest commercial analog HPA-IN-2 (Compound 2a-1) achieves an IC50 of 8.2 μM under comparable conditions . Although HPA-IN-2 is marginally more potent on HPA, HPA-IN-1 offers a different selectivity profile that may be advantageous in dual-enzyme assay systems.

Human pancreatic α-amylase IC50 Inhibitor selectivity Metabolic disease

HPA-IN-1 Selectivity Window Against α-Glucosidase vs. Clinically Used Acarbose

HPA-IN-1 exhibits an HPA/α-glucosidase selectivity ratio of approximately 34-fold (IC50 12.0 μM vs. 410.4 μM) . In contrast, the clinical standard acarbose inhibits both α-amylase and α-glucosidase with similar potency, typically in the sub-micromolar to low micromolar range for both enzymes, offering minimal discrimination [1]. This 34-fold selectivity window means HPA-IN-1 can be used to dissect HPA-specific contributions in starch digestion without confounding α-glucosidase inhibition.

α-Glucosidase Selectivity ratio Acarbose Off-target activity

HPA-IN-1 vs. Natural Product α-Amylase Inhibitors: Purity and Reproducibility Advantage

HPA-IN-1 is supplied as a single synthetic entity with >98% purity (HPLC-verified) . Natural product α-amylase inhibitors such as gedunin (IC50 68.38 μM) and azadiradione (IC50 74.17 μM) are typically isolated from plant extracts with variable purity (often 90-95%) and exhibit batch-to-batch potency fluctuations [1]. The defined chemical structure and high purity of HPA-IN-1 ensure consistent dose-response relationships across independent experiments.

Reproducibility Purity Natural product inhibitors Batch consistency

HPA-IN-1 Molecular Interactions: Predicted Binding Mode Differentiation

HPA-IN-1 is reported to form three hydrogen bonds with the HPA active site, a distinct interaction pattern compared to the canonical acarbose-derived inhibitors that typically engage 5-7 hydrogen bonds across both α-amylase and α-glucosidase active sites . This differential hydrogen bond network may contribute to HPA-IN-1's observed selectivity profile and provides a structural rationale for its utility in probing HPA-specific binding determinants.

Molecular docking Hydrogen bonding HPA active site Structure-based design

HPA-IN-1: Optimal Research and Industrial Application Scenarios


Deconvolution of α-Amylase vs. α-Glucosidase Contributions in Carbohydrate Digestion Assays

In complex starch digestion models where both HPA and α-glucosidase are present, HPA-IN-1's 34-fold selectivity window allows selective inhibition of pancreatic α-amylase without simultaneously suppressing α-glucosidase activity . This is critical for determining the rate-limiting enzyme in a given experimental system and avoids the confounding dual inhibition observed with acarbose [1].

Structure-Activity Relationship (SAR) Studies on Synthetic α-Amylase Inhibitor Scaffolds

HPA-IN-1 serves as a benchmark compound within a proprietary chemical series (including HPA-IN-2) that enables systematic SAR exploration of the C33H32N4O11 scaffold . Its moderate HPA potency (IC50 12.0 μM) provides a baseline against which newly synthesized analogs can be compared, while its defined three-hydrogen-bond interaction mode offers a structural hypothesis for rational design iterations [1].

High-Throughput Screening (HTS) Reference Inhibitor for Pancreatic α-Amylase Assays

With >98% purity and validated DMSO solubility, HPA-IN-1 is suitable as a positive control in HTS campaigns targeting pancreatic α-amylase . Its single-entity composition eliminates the batch variability issues associated with natural product inhibitors such as gedunin (IC50 68.38 μM), ensuring reproducible Z'-factor calculations and hit-calling thresholds across multiple screening plates [1].

In Vitro Pharmacology Studies Requiring Defined Target Engagement in Pancreatic Amylase-Driven Hyperglycemia Models

In cellular or ex vivo models of starch-induced glucose release (e.g., intestinal explants, Caco-2 monolayers), HPA-IN-1 provides a chemically defined tool to block the HPA component of carbohydrate digestion . Its selectivity profile minimizes interference with intracellular α-glucosidases, which is a known confounding factor when using less selective inhibitors like acarbose [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpa-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.